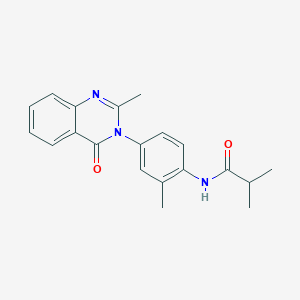

4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamides, which includes compounds like “4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .

Molecular Structure Analysis

The molecular formula of “4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide” is C16H17NO2 . The average mass is 255.312 Da and the monoisotopic mass is 255.125931 Da .

Chemical Reactions Analysis

The reaction for the synthesis of benzamides, including “4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide”, was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide” include a density of 1.1±0.1 g/cm3, a boiling point of 452.9±38.0 °C at 760 mmHg, and a flash point of 227.7±26.8 °C . The compound also has a molar refractivity of 75.7±0.3 cm3 and a polar surface area of 38 Å2 .

Applications De Recherche Scientifique

Synthesis and Neuroleptic Activity

Benzamides, including compounds structurally related to 4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide, have been synthesized and evaluated for their neuroleptic activity. For instance, a study by Iwanami et al. (1981) explored the synthesis of various benzamides and their inhibitory effects on stereotyped behavior in rats, indicating potential applications in the treatment of psychosis (Iwanami et al., 1981).

Reaction Mechanisms in Synthesis

The compound has been involved in studies investigating reaction mechanisms. Doi et al. (1997) reported on the Bischler–Napieralski isoquinoline synthesis, where N-[2-(4-methoxyphenyl)ethyl]benzamides reacted to produce normal and abnormal reaction products, shedding light on reaction pathways (Doi et al., 1997).

Spectroscopic Studies and Metal Complexes

In a study by Rizk et al. (2021), 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, a compound similar in structure, was reacted with various metal ions, and the resulting complexes were analyzed using spectroscopic techniques. This study is relevant for understanding the behavior of benzamide derivatives in complexation reactions (Rizk et al., 2021).

Investigation in Quinazoline Field

Gromachevskava et al. (2020) investigated the N-alkylation of 4,4-diphenyl-3,4-dihydroquinazolines, a process relevant to understanding the chemical behavior of benzamide derivatives in synthetic pathways (Gromachevskava et al., 2020).

Antioxidant Additives in Lubricating Oils

A study by Amer et al. (2011) explored the synthesis of thiazole derivatives, including those with benzamide structures, for use as antioxidant additives in lubricating oils, demonstrating the compound's potential in industrial applications (Amer et al., 2011).

Dopamine Receptor Ligands

Leopoldo et al. (2002) investigated the structure-affinity relationship of benzamides, including those with methoxybenzamide groups, as ligands for dopamine receptors. This suggests potential applications in the study of neurological disorders (Leopoldo et al., 2002).

Safety And Hazards

Propriétés

IUPAC Name |

4-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-23-17-9-7-14(8-10-17)18(22)20-12-11-16-13-24-19(21-16)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKCRHBLBFHUDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1-(4-methoxyphenyl)ethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2751123.png)

![4-chloro-N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2751125.png)

![2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2751133.png)

![N-(2,3-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2751134.png)

![N-(2-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2751135.png)

![2-bromo-5-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2751136.png)

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2751137.png)

![1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2751141.png)